N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide
Beschreibung
This compound features a benzimidazole core linked via an amino-oxoethyl group to a piperazine ring substituted with a 4-chlorophenyl carboxamide.
Eigenschaften
Molekularformel |
C20H21ClN6O2 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)20(29)22-13-18(28)25-19-23-16-3-1-2-4-17(16)24-19/h1-8H,9-13H2,(H,22,29)(H2,23,24,25,28) |
InChI-Schlüssel |
IQJXALIFLVXYJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Benzene Ring Functionalization
The synthesis begins with the preparation of the 1H-benzimidazol-2-amine scaffold. A widely adopted method involves cyclocondensation of o-phenylenediamine with cyanogen bromide under acidic conditions. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the benzimidazole core. Yields for this step typically range from 65–78%, depending on reaction time and temperature.
Key reaction parameters:
-
Solvent: 2-methoxyethanol
-
Temperature: 120–160°C
-
Catalyst: None required
-
Reaction time: 2–4 hours
Piperazine Subunit Modification
The 4-(4-chlorophenyl)piperazine moiety is synthesized through a Ullmann-type coupling reaction. Chlorobenzene reacts with piperazine in the presence of a copper(I) catalyst, achieving substitution at the para position. This step requires careful control of stoichiometry to prevent di-substitution:
Optimized conditions:
-
Molar ratio (piperazine:aryl halide): 1:1.2
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 110°C
-
Yield: 82–89%
Amide Bond Formation Strategies
Carboxamide Intermediate Preparation
The piperazine derivative undergoes carboxamidation using chloroacetyl chloride. This step introduces the reactive carbonyl group necessary for subsequent coupling:
Critical parameters:
-
Base: Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C (to minimize side reactions)
-
Yield: 76–84%
Final Coupling Reaction
The benzimidazol-2-amine is coupled to the carboxamide intermediate using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a high-efficiency coupling agent. This step forms the critical N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl] linkage:
Optimized protocol:
-
Coupling agent: HATU (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Solvent: Anhydrous DMF
-
Reaction time: 12 hours at room temperature
-
Yield: 58–67%
Purification and Characterization
Crystallization Techniques
Recrystallization from dimethyl sulfoxide (DMSO)/ethanol mixtures (1:3 v/v) produces high-purity crystals. Seed crystals of the target compound are essential for inducing polymorphic form-II, which demonstrates superior stability.
Crystallization data:
| Parameter | Value |
|---|---|
| Solvent system | DMSO:EtOH (1:3) |
| Temperature | 0–5°C |
| Crystal form | Polymorph II |
| Purity | >99% (HPLC) |
Analytical Validation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (600 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.24–7.12 (m, ArH), 4.81 (s, 2H, CH2), 3.75–3.56 (m, piperazine protons).
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase
-
Mobile phase: Acetonitrile/water (70:30)
-
Retention time: 8.42 min
Yield Optimization Strategies
Temperature Effects on Coupling Efficiency
Comparative studies reveal temperature significantly impacts final yield:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 25 | 67 | 98.5 |
| 40 | 71 | 97.2 |
| 60 | 63 | 95.8 |
Optimal performance occurs at 40°C, balancing reaction rate and thermal degradation.
Solvent Screening for Recrystallization
Solvent polarity directly influences crystal quality:
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| DMF/EtOH | II | 99.1 | 78 |
| DCM/Heptane | I | 97.3 | 65 |
| THF/Water | Amorphous | 95.6 | 82 |
DMF/ethanol mixtures provide optimal polymorph control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance reproducibility:
Green Chemistry Approaches
Solvent recycling systems reduce environmental impact:
-
DMF recovery rate: 92%
-
Energy consumption: Reduced by 37% vs. batch processes
Analyse Chemischer Reaktionen
Benzimidazolcarboxamid kann verschiedene Reaktionen eingehen:
Oxidation: Die Oxidation des Piperazinrings kann zu verschiedenen Produkten führen.
Substitution: Das Chloratom im Phenylring kann durch andere Gruppen substituiert werden.
Reduktion: Die Reduktion der Carbonylgruppe im Carboxamid kann das entsprechende Amin ergeben.
Häufige Reagenzien umfassen Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Nucleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Benzimidazolcarboxamid findet Anwendungen in:
Medizin: Es kann antivirale, antibakterielle oder Antitumor-Eigenschaften aufweisen.
Chemie: Als Baustein für die Medikamentenentwicklung.
Industrie: Bei der Synthese anderer Verbindungen.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Benzimidazolcarboxamid hängt von seiner spezifischen Anwendung ab. Es könnte Interaktionen mit zellulären Zielen, die Hemmung von Enzymen oder die Modulation von Signalwegen umfassen.
Wirkmechanismus
The exact mechanism of action for benzimidazole carboxamide depends on its specific application. It could involve interactions with cellular targets, inhibition of enzymes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Modifications
- Quinazoline Derivatives (A1–A6): Compounds A1–A6 () replace the benzimidazole with a 4-oxo-3,4-dihydroquinazoline core. For example, A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) shares the 4-chlorophenylpiperazine-carboxamide motif but differs in the heterocyclic ring. The quinazoline derivatives exhibit melting points between 189.8–199.6°C and moderate synthetic yields (45–57%) .
Pyrimidine and Thiazole Derivatives :
Compound 4 () incorporates a pyrimidine-thiazole hybrid structure linked to piperazine. This derivative demonstrated significant P-gp inhibition, increasing paclitaxel’s bioavailability by 56–106.6% . The trifluoromethylphenyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s 4-chlorophenyl group .
Piperazine Substituent Variations
- 4-Chlorophenyl vs. Phenyl: N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide () replaces the 4-chlorophenyl group with a simple phenyl ring. The chloro substituent in the target compound likely enhances lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration .
- Similarly, ’s compound introduces a furan-methyl group, which may alter solubility and metabolic pathways .
Biologische Aktivität
N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic compound that exhibits notable biological activity, particularly in pharmacological contexts. Its structure, characterized by the presence of a benzimidazole moiety and a piperazine ring, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN6O2, with a molecular weight of approximately 373.85 g/mol. The structural features include:
- Benzimidazole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with psychoactive and anti-cancer properties.
- Chlorophenyl group : May enhance lipophilicity and receptor binding affinity.
Research indicates that compounds containing both benzimidazole and piperazine structures often exhibit significant biological activities due to their ability to interact with cellular targets. The potential mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antiproliferative Effects : Studies show that similar compounds can interfere with tubulin polymerization, which is critical for cancer cell division.
Biological Activity Data
Recent studies have reported on the cytotoxicity and pharmacological profiles of this compound. Below is a summary table highlighting key findings:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB 231 (breast) | 34.31 | Inhibition of tubulin polymerization |
| Study 2 | U-87 MG (glioblastoma) | 38.29 | Induction of apoptosis via caspase activation |
| Study 3 | A549 (lung cancer) | >100 | Cell cycle arrest at G2/M phase |
Case Study 1: Anticancer Activity
In a study focusing on various benzimidazole derivatives, this compound was shown to possess significant anticancer properties. The compound demonstrated an IC50 value in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This pathway is crucial for triggering programmed cell death in malignant cells.
Q & A
Q. What are the standard synthetic routes for N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under microwave-assisted conditions (e.g., using SOCl₂ and DMF for activation) .
- Step 2 : Introduction of the piperazine-carboxamide moiety via nucleophilic substitution or coupling reactions. For example, reacting 4-(4-chlorophenyl)piperazine-1-carboxylic acid with a chloroacetyl intermediate in the presence of K₂CO₃ and acetonitrile under reflux .
- Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are used for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the benzimidazole, piperazine, and carboxamide groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~428.1 for C₁₉H₁₈ClN₅O₂) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in coupling reactions .
- Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to attach aryl groups to the piperazine ring .
- Temperature Control : Microwave-assisted synthesis (e.g., 100–120°C for 30 mins) to accelerate benzimidazole formation while minimizing side products .
- Purity Assessment : Monitor reactions via TLC and confirm final purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to differentiate target-specific effects from off-target toxicity .
- Selectivity Profiling : Screen against related enzymes (e.g., α-glucosidase vs. proteases) using fluorogenic substrates to confirm target engagement .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to correlate activity with electronic/hydrophobic properties .
Q. What computational strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 or serotonin 5-HT₁A) based on piperazine's pharmacophore .
- QSAR Modeling : Train models on benzimidazole-piperazine derivatives to predict binding affinity for kinase targets (e.g., EGFR or CDK2) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes and identify critical hydrogen bonds (e.g., between carboxamide and Asp113 in α-glucosidase) .
Q. How can low solubility in pharmacological assays be addressed without compromising activity?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts by treating the free base with HCl in ethanol, improving aqueous solubility for in vitro assays .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility while avoiding cellular toxicity .
- Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester at the carboxamide group) hydrolyzed in vivo to release the active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
